molecular formula C3H6N2O2S B14675586 S-Methyl carbamoylcarbamothioate CAS No. 34277-67-3

S-Methyl carbamoylcarbamothioate

Cat. No.: B14675586
CAS No.: 34277-67-3
M. Wt: 134.16 g/mol
InChI Key: DQNCZIHVHJLKED-UHFFFAOYSA-N
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Description

S-Methyl carbamoylcarbamothioate: is an organic compound with the molecular formula C3H7NOS It is a derivative of carbamothioate, characterized by the presence of both carbamoyl and thiocarbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl carbamoylcarbamothioate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with a thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of methyl isocyanate and the thiol compound, followed by their controlled reaction in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-Methyl carbamoylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: S-Methyl carbamoylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

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Properties

CAS No.

34277-67-3

Molecular Formula

C3H6N2O2S

Molecular Weight

134.16 g/mol

IUPAC Name

S-methyl N-carbamoylcarbamothioate

InChI

InChI=1S/C3H6N2O2S/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7)

InChI Key

DQNCZIHVHJLKED-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NC(=O)N

Origin of Product

United States

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